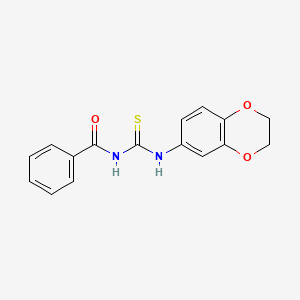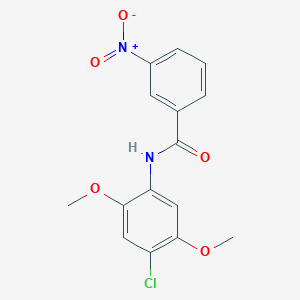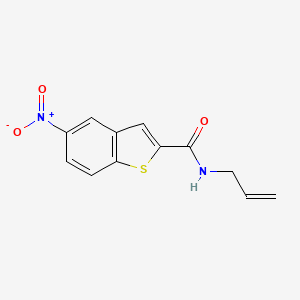
N-benzoyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzoyl group, a thiourea moiety, and a 2,3-dihydro-1,4-benzodioxin ring system
作用機序
Target of Action
The primary targets of N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea interacts with its targets by inhibiting their activity . The inhibition of cholinesterase prevents the breakdown of acetylcholine, a neurotransmitter, leading to increased levels of this neurotransmitter in the nervous system. On the other hand, the inhibition of lipoxygenase enzymes reduces the production of leukotrienes, which are involved in inflammatory responses.
Result of Action
The inhibition of cholinesterase and lipoxygenase enzymes by N-Benzoyl-N’-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)Thiourea can lead to enhanced nerve signal transmission and reduced inflammation, respectively . These molecular and cellular effects can potentially be harnessed for therapeutic purposes, such as in the treatment of neurological disorders and inflammatory conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain pure N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea .
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various acyl-substituted thioureas.
科学的研究の応用
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)urea: Similar structure but with a urea moiety instead of thiourea.
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate: Contains a carbamate group instead of thiourea.
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonamide: Features a sulfonamide group in place of thiourea.
Uniqueness
N-benzoyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea is unique due to the presence of both the thiourea moiety and the benzodioxin ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c19-15(11-4-2-1-3-5-11)18-16(22)17-12-6-7-13-14(10-12)21-9-8-20-13/h1-7,10H,8-9H2,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIYSTOLEMJBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2793432.png)
![1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate](/img/structure/B2793433.png)

![5-Oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2793436.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)
![2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2793439.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)




![2-(5-chloro-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2793448.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2793452.png)

